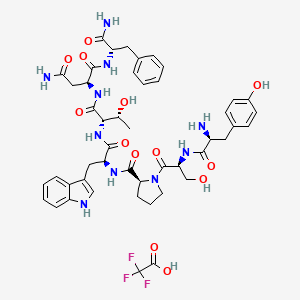

RNAIII-inhibiting peptide(TFA)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

RNAIII-inhibiting peptide(TFA) is a potent inhibitor of Staphylococcus aureus, effective in the diseases such as cellulitis, keratitis, septic arthritis, osteomylitis and mastitis.

Wissenschaftliche Forschungsanwendungen

Application in Staphylococcus Aureus Infections

- Staphylococcus Aureus and Bone and Joint Diseases : Research by Ye et al. (2021) indicates that RNAIII inhibiting peptide (RIP) can be applied in the treatment of bone and joint diseases caused by Staphylococcus aureus infections, such as pyogenic arthritis and osteomyelitis. The study observed that RIP inhibits the adhesion of Staphylococcus aureus and the formation of early biofilm.

Understanding Molecular Mechanisms in Chronic Infections

- Chronic Infections and Biofilm Formation : Lopez-Leban et al. (2010) showed that RIP effectively treats severe polymicrobial infections, including drug-resistant staphylococci like MRSA. RIP downregulates genes involved in biofilm formation and toxin production, while upregulating genes involved in stress response, providing insights into chronic infection treatments (Lopez-Leban et al., 2010).

Insights into RNAIII and Quorum Sensing

- Link between Quorum Sensing and Virulence Gene Expression : Bronesky et al. (2016) discuss the role of RNAIII in Staphylococcus aureus, noting that it is a main effector of quorum sensing, influencing the expression of virulence factors in response to environmental and metabolic changes. This information is crucial for understanding the bacterial response and virulence regulation (Bronesky et al., 2016).

Potential in Antimicrobial Applications

- Antimicrobial Peptide Nucleic Acids (PNAs) : Studies by Hatamoto et al. (2010) and Narenji et al. (2017) highlight the use of PNAs in inhibiting gene expression and microbial growth, underscoring their potential as antimicrobial tools. These PNAs show promising effects in targeting specific bacterial genes and inhibiting their growth (Hatamoto et al., 2010); (Narenji et al., 2017).

Applications in Biofilm Infection Treatment

- Inhibiting Biofilm Formation of MRSA : Zhou et al. (2016) demonstrate that derivatives of RIP can inhibit biofilm formation and adherence of MRSA, showing potential for treating biofilm-associated infections. This study emphasizes the importance of modifying RIP to enhance its effectiveness in vivo (Zhou et al., 2016).

Exploring Novel Therapeutic Applications

- Therapeutic Potential in Various Fields : Montazersaheb et al. (2018) discuss the unique properties of PNA and its potential in gene modulation mechanisms, highlighting its applications in anti-cancer therapy and strategies against clinically important bacteria (Montazersaheb et al., 2018).

Additional Insights

- Additional studies such as those by Ma et al. (2015), Sugimoto et al. (2019), and Braffman et al. (2019) provide further insights into the applications and mechanisms of RNAIII-inhibiting peptide in various scientific and therapeutic contexts (Ma et al., 2015); (Sugimoto et al., 2019); (Braffman et al., 2019).

Eigenschaften

Produktname |

RNAIII-inhibiting peptide(TFA) |

|---|---|

Molekularformel |

C₄₇H₅₇F₃N₁₀O₁₃ |

Molekulargewicht |

1027.01 |

IUPAC-Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C45H56N10O11.C2HF3O2/c1-24(57)38(44(65)52-34(21-37(47)59)41(62)50-32(39(48)60)19-25-8-3-2-4-9-25)54-42(63)33(20-27-22-49-31-11-6-5-10-29(27)31)51-43(64)36-12-7-17-55(36)45(66)35(23-56)53-40(61)30(46)18-26-13-15-28(58)16-14-26;3-2(4,5)1(6)7/h2-6,8-11,13-16,22,24,30,32-36,38,49,56-58H,7,12,17-21,23,46H2,1H3,(H2,47,59)(H2,48,60)(H,50,62)(H,51,64)(H,52,65)(H,53,61)(H,54,63);(H,6,7)/t24-,30+,32+,33+,34+,35+,36+,38+;/m1./s1 |

SMILES |

CC(C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)N)O.C(=O)(C(F)(F)F)O |

Sequenz |

One Letter Code: YSPWTNF |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.